2-Oxazolidinone, 5-(1H-tetrazol-5-yl)-
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Overview
Description
2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- is a compound with the molecular formula C4H5N5O2 and a molecular weight of 155.115 g/mol . This compound features a unique structure that combines the oxazolidinone and tetrazole moieties, making it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- can be achieved through several methods. One common approach involves the multicomponent domino Knoevenagel condensation/1,3-dipolar cycloaddition reaction of carbonyl compounds, malononitrile, and sodium azide in the presence of nickel(II) oxide nanoparticles as a catalyst . This method is advantageous due to its short reaction times, high yields, and simple methodology. Industrial production methods often involve similar catalytic processes to ensure efficiency and scalability.
Chemical Reactions Analysis
2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium azide, nickel(II) oxide nanoparticles, and other catalysts such as aluminum chloride and boron trifluoride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted tetrazoles and oxazolidinones.
Scientific Research Applications
2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, this compound is used in the development of new materials and coordination polymers .
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial protein synthesis by binding to bacterial ribosomes . In anticancer applications, it may interfere with cellular processes such as DNA replication and repair .
Comparison with Similar Compounds
2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- can be compared with other similar compounds, such as 5-(1H-tetrazol-5-yl)-1,3-oxazolidin-2-one and 2-[2-(1H-tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- lies in its combination of the oxazolidinone and tetrazole moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H5N5O2 |
---|---|
Molecular Weight |
155.12 g/mol |
IUPAC Name |
5-(2H-tetrazol-5-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H5N5O2/c10-4-5-1-2(11-4)3-6-8-9-7-3/h2H,1H2,(H,5,10)(H,6,7,8,9) |
InChI Key |
UMTCYKSOMRFVCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)C2=NNN=N2 |
Origin of Product |
United States |
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